molecular formula C29H45N9O6 B12559423 L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine CAS No. 179119-75-6

L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine

Katalognummer: B12559423
CAS-Nummer: 179119-75-6
Molekulargewicht: 615.7 g/mol
InChI-Schlüssel: WPLGSZNSEQILJO-LSBAASHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine is a peptide compound composed of the amino acids leucine, proline, and histidine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification to ensure the peptide’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the histidine residues, leading to the formation of oxo-histidine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to oxo-histidine, while substitution reactions can yield peptide analogs with altered sequences.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine has several scientific research applications:

    Chemistry: Studied for its chemical properties and potential as a building block for more complex molecules.

    Biology: Investigated for its role in biological processes and interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.

    Industry: Used in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclo(L-Leucyl-L-Prolyl): Another peptide with similar amino acid composition but a cyclic structure.

    L-Leucyl-L-prolyl-L-histidyl-L-histidine: A shorter peptide with a similar sequence.

Uniqueness

L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and properties. Its longer chain and specific arrangement of residues may result in different interactions and effects compared to shorter or cyclic peptides.

Eigenschaften

CAS-Nummer

179119-75-6

Molekularformel

C29H45N9O6

Molekulargewicht

615.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C29H45N9O6/c1-16(2)8-20(30)25(39)36-22(9-17(3)4)28(42)38-7-5-6-24(38)27(41)35-21(10-18-12-31-14-33-18)26(40)37-23(29(43)44)11-19-13-32-15-34-19/h12-17,20-24H,5-11,30H2,1-4H3,(H,31,33)(H,32,34)(H,35,41)(H,36,39)(H,37,40)(H,43,44)/t20-,21-,22-,23-,24-/m0/s1

InChI-Schlüssel

WPLGSZNSEQILJO-LSBAASHUSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.